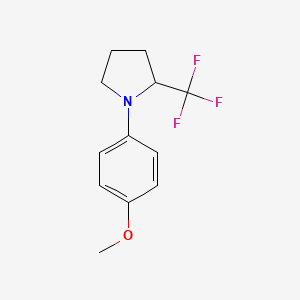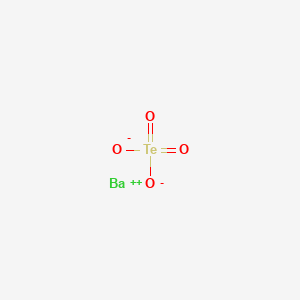
Barium tellurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tellurate is an inorganic compound with the chemical formula BaTeO4 It is a tellurate salt where barium is the cation and tellurate is the anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium tellurate can be synthesized through a solid-state reaction involving barium oxide (BaO) and tellurium dioxide (TeO2). The reaction typically requires heating the reactants in an inert atmosphere to prevent oxidation. The reaction can be represented as:
BaO+TeO2→BaTeO4
The reaction is carried out at elevated temperatures, usually around 500-850°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of this compound involves similar solid-state reactions but on a larger scale. The reactants are mixed and heated in large furnaces under controlled atmospheres to ensure consistent quality and yield. The process may also involve additional steps such as milling and sieving to obtain the desired particle size and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Barium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state tellurium compounds, while reduction reactions may yield lower oxidation state tellurium compounds.
Wissenschaftliche Forschungsanwendungen
Barium tellurate has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique electrical and optical properties.
Optical Devices: It is used in the production of optical fibers and lasers, particularly in the mid-infrared region.
Medical Applications: Research is ongoing into the potential use of this compound in medical imaging and therapy due to its unique properties.
Wirkmechanismus
The mechanism of action of barium tellurate in its various applications involves its interaction with other materials at the molecular level. For example, in optical devices, this compound’s unique refractive index and dielectric properties enable it to manipulate light in specific ways. In electronic applications, its dielectric properties allow it to store and release electrical energy efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium tellurite (BaTeO3): Similar to barium tellurate but with a different oxidation state of tellurium.
Barium telluride (BaTe): A compound where tellurium is in a lower oxidation state compared to this compound.
Strontium tellurate (SrTeO4): Similar to this compound but with strontium as the cation instead of barium.
Uniqueness
This compound is unique due to its specific combination of barium and tellurate ions, which gives it distinct electrical, optical, and dielectric properties. These properties make it particularly useful in applications requiring high thermal stability and specific refractive indices .
Eigenschaften
CAS-Nummer |
14899-38-8 |
|---|---|
Molekularformel |
BaO4Te |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
barium(2+);tellurate |
InChI |
InChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
MADYYGTXXCOMRD-UHFFFAOYSA-L |
Kanonische SMILES |
[O-][Te](=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



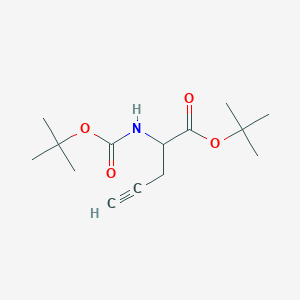
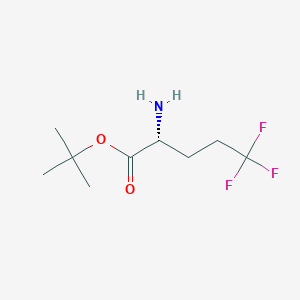
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
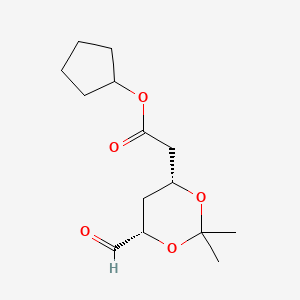
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
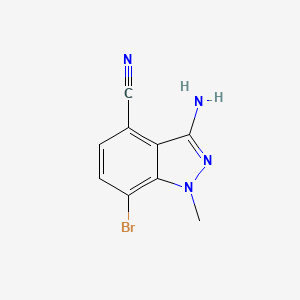
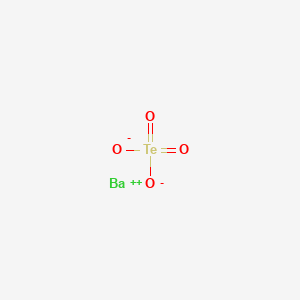
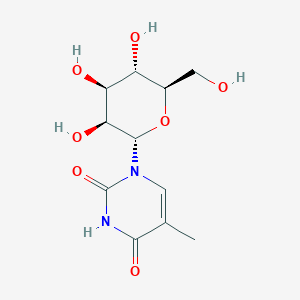

![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)

